methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate
Description
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate is a fused heterocyclic compound featuring a pyrimido-benzothiazole core with a ketone group at position 4 and a methyl ester at position 2. Its synthesis, however, is challenging due to competing isomerization pathways. For instance, reactions with dimethyl acetylenedicarboxylate yield only 2% of the target compound alongside its isomer (4% methyl 2-oxo-2H-pyrimido[2,1-b]benzothiazole-4-carboxylate) under ambient conditions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-17-11(16)7-6-10(15)14-8-4-2-3-5-9(8)18-12(14)13-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBITWBBCIJHLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with dimethyl acetylenedicarboxylate in methanol, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a micellar medium to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as employing water as a solvent and avoiding hazardous reagents, is increasingly common. Multi-component reactions (MCRs) are also favored in industrial settings due to their efficiency and ability to produce complex molecules in fewer steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or acyl groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate has shown promising antitumor properties. Studies indicate that derivatives of this compound can inhibit various cancer cell lines, making it a candidate for further pharmacological studies aimed at developing new cancer therapeutics. For instance, research has demonstrated its efficacy against specific tumor types through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against certain bacterial strains. Its ability to interact with biological targets such as enzymes and receptors enhances its potential as a basis for developing new antibiotics or antifungal agents. The presence of the benzothiazole moiety is often linked to these enhanced biological properties.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of this compound derivatives against various cancer cell lines. The results indicated significant inhibition rates compared to control groups. The mechanism was explored using molecular docking studies that revealed strong binding affinities with target proteins involved in tumor progression.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to measure inhibition zones and determined minimum inhibitory concentrations (MICs). The findings suggested that modifications to the compound's structure could enhance its antimicrobial efficacy.
Mechanism of Action
The mechanism by which methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in the signaling pathways that regulate cell growth and survival . By binding to the active site of EGFR-TK, the compound can block the phosphorylation of downstream targets, thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Methyl 2-oxo-2H-pyrimido[2,1-b]benzothiazole-4-carboxylate
- Structural Difference : The ketone group is at position 2 instead of 4, and the ester is at position 3.
- Synthesis : Formed as the major isomer (4%) under the same conditions as the target compound, highlighting the thermodynamic preference for this configuration .
- Stability : Likely more stable due to resonance stabilization of the conjugated ketone-ester system.
3-Cyano-8-ethyl carboxylate-2-methylthio-4H-pyrimido[2,1-b]benzothiazole
- Structural Features: Incorporates a cyano group at position 3, a methylthio group at position 2, and an ethyl carboxylate at position 6.
- Reactivity: The methylthio group at position 2 is highly reactive, enabling substitutions with amines, phenols, and active methylene compounds .
- Applications: Derivatives exhibit enhanced biological activity due to the electron-withdrawing cyano group .
Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-pyrimido[3,2-a]benzothiazole-3-carboxylate (4h’)
- Substituents : Fluorine at position 8, pyridin-2-yl at position 4, and ethyl ester at position 3.
- Physical Properties : Melting point = 159–162°C, yield = 79.1%, enantiomeric excess (ee) = 91% .
- Purity : HPLC purity >99% due to optimized chiral catalysis with D-(+)-10-camphorsulfonic acid .
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Yield (%) | Purity (HPLC) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 4-oxo, 2-COOCH₃ | Not reported | 2 | Not reported | Ketone, ester |
| Isomer (2-oxo, 4-COOCH₃) | 2-oxo, 4-COOCH₃ | Not reported | 4 | Not reported | Ketone, ester |
| 3-Cyano-8-ethyl carboxylate derivative | 3-CN, 8-COOEt, 2-SCH₃ | Not reported | 60–80 | >98 | Cyano, thioether, ester |
| 4h’ (8-Fluoro) | 8-F, 4-pyridin-2-yl, 3-COOEt | 159–162 | 79.1 | 99.08 | Halogen, heteroaryl, ester |
| 4k’ (8-Trifluoromethoxy) | 8-OCF₃, 4-pyridin-2-yl | Not reported | 74.2 | Not reported | Trifluoromethoxy, ester |
Key Observations :
- Halogen Substituents : Fluorine (4h’) increases melting point compared to methoxy (4i’: 150–152°C) or ethoxy (4j’: 140–142°C) groups .
- Electron-Withdrawing Groups: Cyano and trifluoromethoxy substituents enhance reactivity but may reduce yields due to steric effects .
- Chiral Catalysis : Use of D-(+)-10-CSA achieves enantioselectivity up to 99% ee in pyridin-2-yl derivatives, a feature absent in the target compound’s synthesis .
Biological Activity
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate (CAS No. 58099-49-3) is a nitrogen and sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrimidine ring fused with a benzothiazole moiety, which is known to enhance biological activity due to the presence of both nitrogen and sulfur atoms.
Antimicrobial Activity
Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated the antibacterial activity of methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole derivatives against various bacterial strains using the agar well diffusion method. The results indicated that these compounds possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL .
Antitumor Activity
The compound has also been studied for its potential antitumor effects:
- Cell Line Studies : In vitro cytotoxicity assays on human cancer cell lines such as PC-3 (prostate cancer) and DU145 revealed that this compound exhibits dose-dependent cytotoxic effects. The IC50 values were determined to be lower than those of reference compounds, indicating a potential for development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has shown promise in anti-inflammatory applications:
- Mechanistic Studies : Research indicates that derivatives of methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole can inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases by modulating immune responses .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole derivatives:
Q & A
Q. What are the standard synthetic routes for methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminobenzothiazole derivatives with dimethyl acetylenedicarboxylate or related reagents under solvent-free conditions. For example, ethyl acetoacetate, aromatic aldehydes, and 2-aminobenzothiazole can be heated at 60–100°C with catalysts like C/TiO₂·SO₃·SbCl₂, yielding high-purity products (88% yield) after recrystallization . Solvent-free protocols reduce side reactions and improve efficiency .
Q. How can the structure of this compound be confirmed experimentally?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., triclinic P1̄ space group with Z = 2) .
- NMR spectroscopy : ¹H and ¹³C NMR data identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyls at ~170 ppm) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups, while 1590–1680 cm⁻¹ signals indicate C=N/C=C stretching .
Q. What solvents and reaction conditions optimize yield and purity?
Polar aprotic solvents like DMF or ethanol are preferred for cyclocondensation. Anhydrous K₂CO₃ (10 mg) in DMF at reflux for 5 hours achieves 85–90% yields . For solvent-free methods, heating at 60–100°C with catalytic C/TiO₂·SO₃·SbCl₂ reduces reaction time to 1–4 hours .
Advanced Research Questions
Q. How can regioselectivity be controlled during pyrimido-benzothiazole ring formation?
Regioselectivity depends on:
- Electrophilic directing groups : Electron-withdrawing substituents on the benzothiazole (e.g., methyl or chloro) direct cyclization to the 4-position .
- Catalyst design : Lewis acids like SbCl₂ enhance π-π interactions, favoring planar transition states . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .
Q. What catalytic mechanisms enable efficient synthesis of this compound?
The C/TiO₂·SO₃·SbCl₂ catalyst operates via dual acid-base catalysis:
- TiO₂·SO₃ provides Brønsted acidity to activate carbonyl groups.
- SbCl₂ acts as a Lewis acid, coordinating to nitrogen atoms and lowering the energy barrier for cyclization .
Kinetic studies show a first-order dependence on both the aldehyde and 2-aminobenzothiazole, suggesting a concerted mechanism .
Q. How can stereochemical outcomes be manipulated in derivatives of this compound?
Chiral auxiliaries or catalysts like (R)-HBTM (≥95% enantiomeric excess) induce asymmetry. For example, introducing a 2-phenyl group via chiral resolution yields diastereomers separable by column chromatography . X-ray data reveal twisted conformations (torsion angles ~15–25°) that stabilize specific enantiomers .
Q. What strategies enable functionalization at the 3- and 4-positions of the pyrimido-benzothiazole core?
- Nucleophilic substitution : React with aryl amines or phenols at the 4-imino position (e.g., replacing methylthio groups with methoxy or amino substituents) .
- Cross-coupling : Suzuki-Miyaura reactions at the 2-carboxylate position require Pd(PPh₃)₄ and aryl boronic acids .
- Electrophilic aromatic substitution : Bromination at the 8-position occurs selectively under FeBr₃ catalysis .
Q. How do computational methods support the design of novel derivatives?
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., Gibbs free energy of cyclization: ΔG‡ ≈ 25–30 kcal/mol) .
- Molecular docking : Screens derivatives for binding to biological targets (e.g., kinase inhibitors with ΔG < −8 kcal/mol) .
- Crystal structure prediction (CSP) : Identifies polymorphs using Mercury 4.0 software, correlating with experimental PXRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
